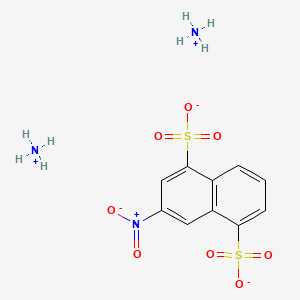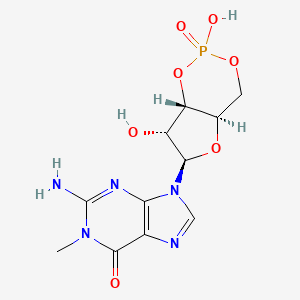
N(1)-methyl-cGMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-methyl-cGMP, also known as N(1)-methyl-guanosine 3’,5’-cyclic monophosphate, is a cyclic nucleotide derivative of guanosine monophosphate. This compound is structurally similar to cyclic guanosine monophosphate (cGMP), a crucial secondary messenger in various biological processes. This compound has garnered interest due to its potential roles in cellular signaling and its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-methyl-cGMP typically involves the methylation of cGMP. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the N(1) position of the guanine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
N(1)-methyl-cGMP can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methyl group or other substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N(1)-methyl-guanine derivatives, while reduction may produce partially reduced forms of the compound.
科学的研究の応用
N(1)-methyl-cGMP has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its potential effects on gene expression.
Medicine: Explored for its therapeutic potential in modulating cyclic nucleotide signaling in various diseases.
Industry: Utilized in the development of biosensors and diagnostic tools due to its unique chemical properties.
作用機序
The mechanism of action of N(1)-methyl-cGMP involves its interaction with specific molecular targets, such as cyclic nucleotide-dependent protein kinases and phosphodiesterases. By binding to these targets, this compound can modulate their activity, influencing various cellular processes. The pathways involved include the regulation of ion channels, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Cyclic guanosine monophosphate (cGMP)
- N(2)-methyl-cGMP
- 8-bromo-cGMP
Uniqueness
N(1)-methyl-cGMP is unique due to its specific methylation at the N(1) position, which can alter its binding affinity and specificity for certain molecular targets compared to other cyclic nucleotides. This unique modification can lead to distinct biological effects and potential therapeutic applications.
特性
CAS番号 |
78033-41-7 |
|---|---|
分子式 |
C11H14N5O7P |
分子量 |
359.23 g/mol |
IUPAC名 |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N5O7P/c1-15-9(18)5-8(14-11(15)12)16(3-13-5)10-6(17)7-4(22-10)2-21-24(19,20)23-7/h3-4,6-7,10,17H,2H2,1H3,(H2,12,14)(H,19,20)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
FBEZEINIPFPIME-KQYNXXCUSA-N |
異性体SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O |
正規SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


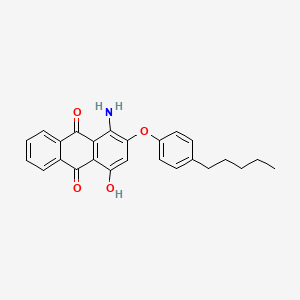
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
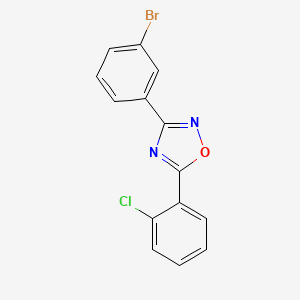
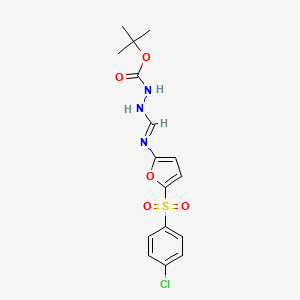
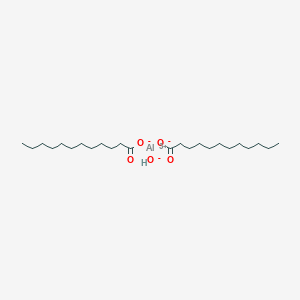
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)

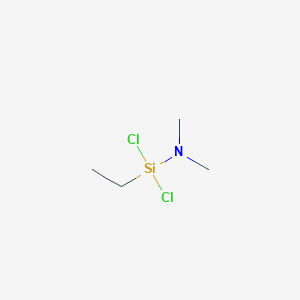
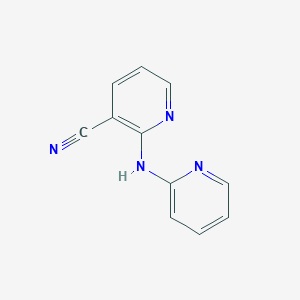
![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)

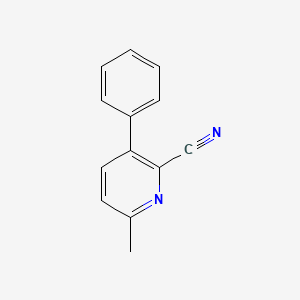
![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
